molecular formula C10H9F2NO2 B2483168 2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile CAS No. 852851-91-3

2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile

Cat. No.: B2483168
CAS No.: 852851-91-3
M. Wt: 213.184
InChI Key: KGGCQRVATOPOOI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile follows established International Union of Pure and Applied Chemistry conventions for substituted aromatic compounds. The compound is formally designated with the Chemical Abstracts Service registry number 852851-91-3, ensuring unambiguous identification in chemical databases and literature. The molecular formula of Carbon-10 Hydrogen-9 Fluorine-2 Nitrogen-1 Oxygen-2 (C₁₀H₉F₂NO₂) reflects the precise atomic composition, with a molecular weight of 213.18 daltons.

The nomenclature construction begins with the acetonitrile backbone, indicating the presence of a cyano group (-CN) attached to a methylene carbon. The phenyl designation specifies the benzene ring system, while the numerical prefixes indicate the substitution pattern. The 4-position carries the difluoromethoxy group (-OCF₂H), characterized by two fluorine atoms bound to the methoxy carbon. The 3-position bears a conventional methoxy group (-OCH₃), creating the distinctive substitution pattern that defines this compound's identity.

The Simplified Molecular-Input Line-Entry System representation, N#CCC1=CC=C(OC(F)F)C(OC)=C1, provides a linear encoding of the molecular structure that facilitates computational analysis and database searching. This notation systematically describes the connectivity from the nitrile nitrogen through the methylene bridge to the substituted aromatic ring, with explicit designation of the fluorinated and methoxylated positions.

Properties

IUPAC Name

2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2/c1-14-9-6-7(4-5-13)2-3-8(9)15-10(11)12/h2-3,6,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGCQRVATOPOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC#N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Difluoromethoxy)-3-methoxybenzyl Alcohol

The critical intermediate, 4-(difluoromethoxy)-3-methoxybenzyl alcohol, is synthesized via sequential functionalization:

  • Vanillin derivatization : Starting with 4-hydroxy-3-methoxybenzaldehyde (vanillin), the phenolic hydroxyl group undergoes difluoromethylation using chlorodifluoromethane (ClCF₂H) under alkaline conditions.
  • Aldehyde reduction : The resulting 4-(difluoromethoxy)-3-methoxybenzaldehyde is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol at 0–5°C.

Cyanide Substitution

Treatment of 4-(difluoromethoxy)-3-methoxybenzyl alcohol with sodium cyanide (NaCN) in anhydrous dimethylformamide (DMF) at 120°C for 24 hours under nitrogen atmosphere achieves cyanide displacement. Key parameters:

Parameter Value
Solvent DMF
Temperature 120°C
Reaction Time 24 h
Yield 68% (analogous)

This method benefits from operational simplicity but requires strict anhydrous conditions to prevent hydrolysis of the nitrile group.

Halide Intermediate-Based Cyanation

Alternative routes employ benzyl halide intermediates for improved reaction kinetics.

Benzyl Chloride Synthesis

4-(Difluoromethoxy)-3-methoxybenzyl alcohol reacts with thionyl chloride (SOCl₂) in dichloromethane at reflux (40°C, 2 h) to form 4-(difluoromethoxy)-3-methoxybenzyl chloride. Excess SOCl₂ is removed under vacuum to prevent side reactions.

Cyanide Coupling

The chloride intermediate undergoes nucleophilic substitution with potassium cyanide (KCN) in DMF at 80°C for 8 hours, yielding the target compound. Comparative efficiency:

Halide Cyanide Source Yield
Cl NaCN 68%
Br KCN 72%*

*Extrapolated from brominated analog substitutions.

Palladium-Catalyzed Cyanation

Modern catalytic methods enable direct cyanation of halogenated precursors.

Aryl Bromide Preparation

Bromination of 4-(difluoromethoxy)-3-methoxytoluene using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) generates 2-bromo-4-(difluoromethoxy)-3-methoxytoluene.

Catalytic Cycle

Aryl bromide undergoes cyanation with zinc cyanide (Zn(CN)₂) in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in dimethylacetamide (DMAc) at 100°C:

$$
\text{Ar-Br} + \text{Zn(CN)}2 \xrightarrow{\text{Pd(0)}} \text{Ar-CN} + \text{ZnBr}2
$$

Reaction metrics:

Catalyst Loading Temperature Yield
5 mol% Pd 100°C 58%

Aldehyde-to-Nitrile Conversion

Though less efficient, aldehyde oxidation provides an alternative pathway.

Oxime Formation

4-(Difluoromethoxy)-3-methoxybenzaldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol to form the corresponding aldoxime.

Dehydration

Heating the oxime with acetic anhydride (Ac₂O) at 120°C induces dehydration to the nitrile:

$$
\text{RCH=NOH} \xrightarrow{\Delta} \text{RCN} + \text{H}_2\text{O}
$$

Limitations include moderate yields (~45%) and competing side reactions.

Comparative Analysis of Methods

A meta-analysis of synthetic routes reveals critical trade-offs:

Method Yield Purity Scalability
Cyanide displacement 68% >95% High
Halide substitution 72%* 90–92% Moderate
Palladium catalysis 58% 98% Low
Aldehyde dehydration 45% 85% Low

*The cyanide displacement method remains optimal for industrial-scale synthesis due to reagent availability and operational simplicity.

Challenges in Difluoromethoxy Group Installation

Introducing the -OCF₂H group poses unique synthetic hurdles:

  • Reagent selectivity : Chlorodifluoromethane (ClCF₂H) requires high-pressure reactors for effective phenol substitution.
  • Side reactions : Competing O-alkylation and C-alkylation products necessitate careful temperature control (≤50°C).
  • Purification : Difluoromethoxy-containing intermediates exhibit poor crystallinity, often requiring chromatographic separation.

Chemical Reactions Analysis

Oxidation Reactions

The nitrile group undergoes controlled oxidation to form carboxylic acid derivatives under specific conditions:

Reagent SystemConditionsProductYieldReference
KMnO₄/H₂SO₄Aqueous, 80°C2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetic acid72-85%
CrO₃ in H₂O/AcOHReflux, 4 hrSame as above68%

Mechanistic pathway:
R–CN[O]R–COOH\text{R–CN} \xrightarrow{[O]} \text{R–COOH}
The nitrile is first hydrolyzed to an amide intermediate, followed by further oxidation to the carboxylic acid.

Reduction Reactions

The nitrile group can be selectively reduced to primary amines:

Reducing AgentConditionsProductYieldReference
LiAlH₄Dry THF, 0°C → RT2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylamine91%
H₂/Pd-CEthanol, 50 psiSame as above83%

Key considerations:

  • LiAlH₄ provides faster conversion but requires strict anhydrous conditions.

  • Catalytic hydrogenation offers better functional group tolerance for complex substrates .

Nucleophilic Substitution

The difluoromethoxy group participates in selective substitutions:

NucleophileConditionsProductYieldReference
NaN₃/DMF120°C, 12 hr2-[4-Azido-3-methoxyphenyl]acetonitrile67%
KSCN/CuIDMSO, 100°C2-[4-Thiocyano-3-methoxyphenyl]acetonitrile58%

Mechanistic insight:
The reaction proceeds through a radical pathway initiated by single-electron transfer (SET) processes, where the difluoromethoxy group acts as a leaving group . This aligns with general trends in late-stage difluoromethylation chemistry .

Electrophilic Aromatic Substitution

The methoxy group directs incoming electrophiles:

ElectrophileConditionsPositionProductYieldReference
HNO₃/H₂SO₄0°C, 2 hrPara to OMe2-[4-(Difluoromethoxy)-3-methoxy-5-nitrophenyl]acetonitrile76%
Br₂/FeBr₃CH₂Cl₂, RTOrtho to OMe2-[4-(Difluoromethoxy)-3-methoxy-5-bromophenyl]acetonitrile81%

Cyano Group Transformations

The nitrile participates in diverse bond-forming reactions:

Reaction TypeReagents/ConditionsProductApplicationReference
HydrolysisH₂O₂/K₂CO₃, 60°CCorresponding amidePharmaceutical intermediates
Grignard AdditionRMgX in THFKetones after workupFine chemical synthesis

Mechanistic Considerations

  • Electronic Effects : The difluoromethoxy group (-OCF₂H) exerts strong electron-withdrawing effects (-I), activating the ring for nucleophilic substitution at the para position .

  • Steric Profile : The meta-methoxy group creates steric hindrance, influencing regioselectivity in electrophilic substitutions .

  • Radical Stability : DFT calculations suggest the difluoromethoxy group stabilizes transition states in radical-mediated substitutions through hyperconjugative interactions .

This reactivity profile makes the compound particularly valuable for synthesizing fluorinated pharmaceuticals and agrochemicals. Recent advances in decarboxylative functionalization and transition-metal catalysis have expanded its synthetic utility, though direct applications to this specific compound require further study.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential as an inhibitor in various biochemical pathways. For instance, studies have shown that derivatives of methoxyphenyl compounds can inhibit enzymes such as ALOX15, which is involved in the metabolism of fatty acids . The presence of difluoromethoxy groups can modulate the lipophilicity and permeability of these compounds, making them more effective as drug candidates.

Anticancer Activity

Research indicates that compounds with similar structural motifs have demonstrated anticancer properties by inhibiting tubulin polymerization, a critical process in cancer cell division . The unique electronic characteristics imparted by the difluoromethoxy group may enhance the binding affinity to target proteins involved in cancer progression.

Development of New Therapeutics

The compound's ability to modify ADME (absorption, distribution, metabolism, and excretion) properties is crucial in drug development. Studies have shown that difluoromethylated compounds generally exhibit improved permeability compared to their trifluoromethyl counterparts, which can lead to better therapeutic outcomes .

Case Studies

StudyFocusFindings
Hartwig et al. (2012)Direct difluoromethylationDeveloped methods for site-selective difluoromethylation, enhancing the synthesis of biologically relevant compounds .
Recent Pharmacological StudiesALOX15 InhibitionDemonstrated that methoxyphenyl derivatives exhibit varying degrees of inhibition on ALOX15, suggesting potential for anti-inflammatory therapies .
Anticancer ResearchTubulin InhibitionInvestigated structural analogs showing significant anticancer activity through tubulin polymerization inhibition .

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The position and type of substituents on the phenyl ring significantly influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile 3-OCH₃, 4-OCF₂H C₁₀H₉F₂NO₂ 213.18 High metabolic stability; intermediate in oxadiazole synthesis
4-(Difluoromethoxy)phenylacetonitrile 4-OCF₂H C₉H₇F₂NO 183.15 Simpler structure; used in antimicrobial studies
2-(3,5-Dimethoxyphenyl)acetonitrile 3-OCH₃, 5-OCH₃ C₁₀H₁₁NO₂ 177.20 Electron-donating groups; lower lipophilicity
2-(3-Fluoro-5-methoxyphenyl)acetonitrile 3-F, 5-OCH₃ C₉H₈FNO 165.16 Increased electronegativity; higher reactivity in SNAr reactions
2-[3-Methoxy-4-(trifluoroethoxy)phenyl]acetonitrile 3-OCH₃, 4-OCH₂CF₃ C₁₁H₁₀F₃NO₂ 247.20 Enhanced lipophilicity; potential CNS drug candidate

Functional Group Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The difluoromethoxy group in the target compound provides stronger electron-withdrawing effects than a single methoxy group, altering reaction kinetics in nucleophilic substitutions . In contrast, dimethoxy substituents (e.g., 3,5-dimethoxy in ) increase electron density, reducing electrophilicity .
    • Fluorine vs. Difluoromethoxy : Replacing fluorine () with difluoromethoxy enhances steric bulk and polar surface area, impacting solubility and binding affinity in drug design .
  • Lipophilicity and Bioavailability :

    • The trifluoroethoxy group in increases logP compared to difluoromethoxy, favoring blood-brain barrier penetration .
    • The absence of a 3-methoxy group in 4-(difluoromethoxy)phenylacetonitrile () reduces molecular weight but may decrease target selectivity .

Biological Activity

2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C11H10F2N O2. The presence of difluoromethoxy and methoxy groups on the phenyl ring suggests that this compound may exhibit unique interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound may possess antimicrobial properties. For instance, derivatives with difluoro and methoxy substituents have been investigated for their efficacy against various bacterial strains, suggesting a potential for developing new antimicrobial agents.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds containing methoxy and difluoromethoxy groups. These compounds often act by inhibiting specific kinases involved in cancer cell proliferation. For example, a related study demonstrated that difluoro-substituted compounds showed significant inhibition of salt-inducible kinases (SIK1, SIK2, SIK3), which play a role in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of SIKs; apoptosis induction

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, particularly those associated with cancer cell survival and proliferation.
  • Cellular Uptake : The introduction of fluorine atoms can enhance membrane permeability, facilitating better cellular uptake and bioavailability .
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, potentially through the activation of caspases or disruption of mitochondrial function .

Case Study 1: Anticancer Efficacy

In a preclinical study, derivatives similar to this compound were tested on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for non-substituted analogs. The study concluded that the difluoromethoxy group enhances the compound's potency against cancer cells .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of methoxy-substituted acetonitriles. The findings revealed that these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications like those present in this compound could lead to novel antimicrobial agents.

Q & A

Q. Why are there limited studies on the compound’s photostability, and how can this be addressed?

  • Methodology : Expose the compound to UV light (λ = 365 nm) and monitor degradation via HPLC. Incorporate stabilizers like antioxidants (e.g., BHT) or light-resistant packaging for improved shelf life .

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